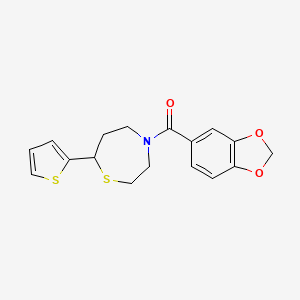
4-(2H-1,3-benzodioxole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-benzodioxole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that features a unique combination of benzodioxole, thiophene, and thiazepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling with a thiazepane derivative under specific reaction conditions. The key steps may include:
Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol with formaldehyde.
Thiophene Derivative Synthesis: Thiophene can be synthesized via the Paal-Knorr synthesis or by the Gewald reaction.
Coupling Reaction: The benzodioxole and thiophene intermediates are then coupled with a thiazepane derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-benzodioxole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce fully saturated derivatives.
Scientific Research Applications
4-(2H-1,3-benzodioxole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its incorporation into polymers or other materials could enhance their properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-benzodioxole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
- 2-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine
Uniqueness
This compound is unique due to its combination of benzodioxole, thiophene, and thiazepane moieties, which may impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c19-17(12-3-4-13-14(10-12)21-11-20-13)18-6-5-16(23-9-7-18)15-2-1-8-22-15/h1-4,8,10,16H,5-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFXZATVUWEQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6429210.png)
![2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide](/img/structure/B6429216.png)
![2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B6429217.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B6429236.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6429241.png)
![11-(4-methoxybenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429253.png)
![11-(2,3-dimethoxybenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429257.png)
![1-[4-({4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6429260.png)
![1-[3-({4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6429265.png)
![methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate](/img/structure/B6429272.png)
![methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B6429282.png)
![methyl 2-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B6429285.png)
![methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B6429296.png)
![N-[2-({6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]adamantane-1-carboxamide](/img/structure/B6429298.png)
